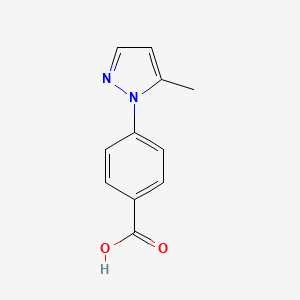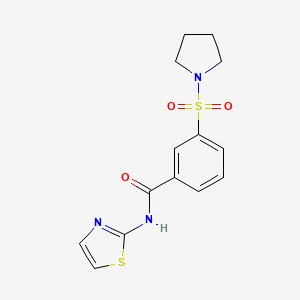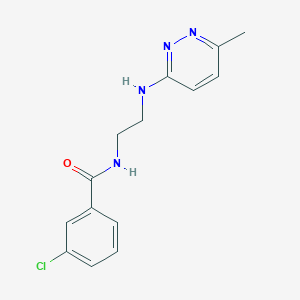![molecular formula C22H23N5O2S B2507328 5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-78-7](/img/structure/B2507328.png)
5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to a class of compounds with significant pharmacological potential. The presence of thiazole and triazole rings in its structure suggests that it may have a variety of biological activities, as these moieties are often found in compounds with medicinal properties.
Synthesis Analysis
The synthesis of related thiazole and triazole derivatives has been reported in several studies. For instance, the synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles as antiplatelet agents is described, highlighting the potential for these compounds to inhibit malondialdehyde production and platelet aggregation without causing ulcerogenesis . Another study reports the synthesis of a potent 5-HT3 receptor antagonist with a thiazole core, indicating the ability of these compounds to penetrate the central nervous system . Additionally, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles is discussed, with a focus on the conditions for obtaining these substances and their potential antifungal activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the solid-state structure of a thiazolidin-4-one derivative was investigated using X-ray powder diffraction, revealing a triclinic space group and providing insights into the intermolecular interactions within the crystal lattice . This suggests that similar analytical methods could be used to elucidate the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of thiazole and triazole derivatives has been explored in the context of synthesizing novel heterocyclic compounds. For instance, the cyclization of certain hydrazide derivatives led to the formation of triazole-thiones, which were further modified to produce Mannich bases with potential lipase and α-glucosidase inhibition . Another study synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, investigating their anti-inflammatory activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and triazole derivatives are often determined using spectroscopic and analytical methods, such as IR, NMR, and mass spectrometry. These techniques help in confirming the structures of the synthesized compounds and in assessing their purity . The antiproliferative activity of some thiazolo[3,2-b][1,2,4]triazoles has also been evaluated, with certain derivatives showing promising results .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is related to a class of compounds that have been studied for their antiproliferative properties. For example, a study conducted by Narayana, K. K. V. Raj, and Sarojini (2010) synthesized and characterized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, showing promising antiproliferative activity in some derivatives (Narayana, Raj, & Sarojini, 2010).
Anti-Inflammatory Activity
Compounds structurally similar to this compound have also been explored for their anti-inflammatory potential. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated their anti-inflammatory activities (Tozkoparan et al., 1999).
Tuberculostatic Activity
Another research by Foks et al. (2004) explored the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, finding some compounds with minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Activities
The antimicrobial potential of this class of compounds is highlighted in a study by Bektaş et al. (2007), who synthesized new 1,2,4-Triazole derivatives and screened them for their antimicrobial activities. Some of these compounds showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Enzyme Inhibition
Bekircan et al. (2015) investigated novel 1,2,4-triazole derivatives for their potential in inhibiting enzymes like lipase and α-glucosidase, finding some compounds with significant inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Dual Action at Serotonin Receptors
Orus et al. (2002) synthesized some benzo[b]thiophene derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter, potentially useful as new classes of antidepressants (Orus et al., 2002).
Direcciones Futuras
Given the interesting structure of this compound and the known biological activity of similar compounds, it could be a promising area for future research. Studies could be conducted to synthesize the compound and investigate its physical and chemical properties, reactivity, and potential biological activity .
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-9-7-16(8-10-18)19(20-21(28)27-22(30-20)23-15-24-27)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,15,19,28H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPZGXZXMWFFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)





![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)
![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)